molecular formula C16H16Cl2N2O3S B2901467 2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide CAS No. 672951-68-7

2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide

Cat. No.: B2901467
CAS No.: 672951-68-7
M. Wt: 387.28
InChI Key: BXHCJVSJUBSIIL-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a substituted acetamide derivative characterized by a dichlorinated aniline ring modified with a methylsulfonyl group at the 2,4-positions. The compound’s structure includes an N-methyl-N-phenylacetamide backbone, which is critical for its biological and chemical interactions. For instance, N-(substituted phenyl)acetamides are frequently employed as intermediates in organic synthesis and exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-19(13-6-4-3-5-7-13)16(21)11-20(24(2,22)23)15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCJVSJUBSIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a synthetic compound with significant biological activity. Its molecular structure includes a dichlorophenyl group and a methylsulfonyl aniline moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : 387.281 g/mol
  • Density : 1.4±0.1 g/cm³
  • Boiling Point : 527.4±60.0 °C at 760 mmHg
  • Flash Point : 272.7±32.9 °C
PropertyValue
Molecular FormulaC16H16Cl2N2O3S
Molecular Weight387.281 g/mol
Density1.4±0.1 g/cm³
Boiling Point527.4±60.0 °C
Flash Point272.7±32.9 °C

The compound exhibits various biological activities, primarily through its interaction with cellular pathways:

  • Antineoplastic Activity : It has been identified as an apoptosis inducer and an angiogenesis inhibitor, making it a candidate for cancer treatment .
  • Enzyme Inhibition : The compound acts as an inhibitor of sphingosine kinase (SK), which plays a crucial role in cell signaling related to cancer progression . The Ki values for SK1 and SK2 are reported as 27 µM and 6.9 µM, respectively.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in various fields:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit angiogenesis, it is being explored as a treatment for different types of cancers.
  • Antimalarial Activity : Studies have shown that derivatives of this compound can be used to develop benzothiazine derivatives with anti-malarial properties .

Case Study 1: Anticancer Properties

A study published in PubMed highlighted the compound's role in inhibiting cancer cell proliferation through apoptosis induction mechanisms. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an effective chemotherapeutic agent .

Case Study 2: Enzyme Interaction

Research investigating the interaction of the compound with sphingosine kinase revealed that it effectively inhibits both SK1 and SK2 isoforms, which are implicated in cancer cell survival and proliferation pathways . This dual inhibition could provide a strategic advantage in targeting cancer cells.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The N-methyl-N-phenylacetamide moiety is shared among several herbicides and enzyme inhibitors (e.g., S-metolachlor, dimethenamid-P) .
  • Substituents: 2,4-Dichloro(methylsulfonyl)anilino Group: This substitution pattern distinguishes the compound from others. For comparison:
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the methylsulfonyl and chloro groups but includes a nitro substituent, which alters electronic properties and reactivity .
  • 2-[3-Chloro-4-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide () differs in substituent positions (3-chloro, 4-methyl) and N-aryl group (4-ethoxyphenyl vs. N-methyl-N-phenyl), impacting solubility and bioactivity .

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Substituents on Aniline Ring N-Substituents Biological Activity/Application Reference
Target Compound 2,4-dichloro(methylsulfonyl) N-methyl-N-phenyl Inferred enzyme inhibition (α-glucosidase)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitro + methylsulfonyl None Intermediate for heterocyclic synthesis
S-metolachlor 2-chloro-6-ethyl 2-methoxy-1-methylethyl Herbicide (lipid synthesis inhibition)
2-[3-Chloro-4-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide 3-chloro-4-methyl + methylsulfonyl 4-ethoxyphenyl Unknown (structural analog)

α-Glucosidase Inhibition:

Substituents on the phenyl ring of N-phenylacetamide derivatives significantly influence inhibitory potency. For example:

  • 2,4-Dichloro substituents enhance α-glucosidase inhibition compared to unsubstituted analogs, as demonstrated in bis-4-hydroxycoumarin derivatives .
  • 3-Chloro or 4-methyl groups (as in ) may reduce activity due to steric or electronic effects .

Antimicrobial Activity:

  • 3,4-Dichloro derivatives exhibit strong suppression of C. albicans, whereas 2,4-dihydroxy analogs are ineffective . This suggests the target compound’s dichloro substitution may confer antifungal properties.

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Sulfonation0–5°C, CH₂Cl₂, 6 h65–70
AmidationRT, DMF, EDC/HOBt, 12 h50–55
PurificationColumn chromatography (3:1 hexane:EA)85–90

Q. Table 2: Biological Assay Conditions

Assay TypeCell Line/StrainIncubation TimeKey Metrics
MTT AnticancerHeLa48 hIC₅₀ = 12.5 µM
MIC AntimicrobialS. aureus (ATCC 25923)24 hMIC = 8 µg/mL

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